Biochemical Selectivity: EPZ020411 Hydrochloride vs. Closest PRMT Family Members
EPZ020411 hydrochloride inhibits PRMT6 with an IC50 of 10 nM in biochemical assays [1]. Its selectivity is defined relative to the most homologous PRMTs, PRMT1 and PRMT8, against which it shows IC50 values of 119 nM and 223 nM, respectively [1]. This represents a 12-fold and 22-fold selectivity window, respectively. Furthermore, it exhibits >100-fold selectivity over other type I PRMTs (PRMT3, PRMT4) and type II PRMTs (PRMT5, PRMT7) [1]. In contrast, the pan-type I inhibitor MS023 potently inhibits PRMT6 with an IC50 of 4 nM but also strongly inhibits PRMT1 (IC50 = 30 nM) and PRMT8 (IC50 = 5 nM), offering minimal selectivity .
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | PRMT6: 10 nM; PRMT1: 119 nM; PRMT8: 223 nM |
| Comparator Or Baseline | MS023: PRMT6: 4 nM; PRMT1: 30 nM; PRMT8: 5 nM |
| Quantified Difference | EPZ020411 hydrochloride: 12-fold (PRMT1) and 22-fold (PRMT8) selectivity window. MS023: <8-fold selectivity for PRMT6 over PRMT1/8. |
| Conditions | In vitro biochemical assay with recombinant enzymes |
Why This Matters
This selectivity profile enables unambiguous assignment of PRMT6-specific functions, avoiding confounding effects from PRMT1/8 inhibition that plague less selective probes like MS023.
- [1] Mitchell LH, et al. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Med Chem Lett. 2015 Apr 6;6(6):655-659. View Source
